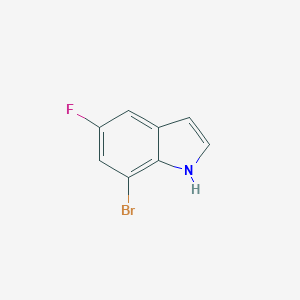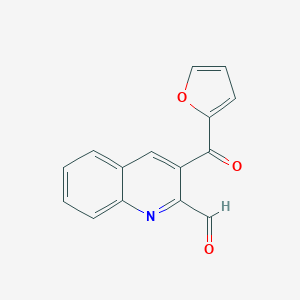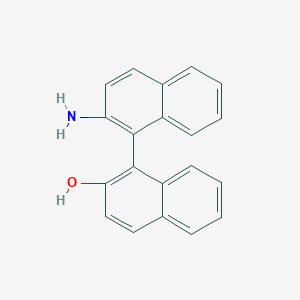
Dds-PGE1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been widely studied for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications.
Aplicaciones Científicas De Investigación
Dds-PGE1 has been studied extensively for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Dds-PGE1 has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
Dds-PGE1 exerts its pharmacological effects by binding to and activating the prostaglandin E1 receptor (EP1). This receptor is expressed on various cell types, including vascular smooth muscle cells and platelets. Activation of EP1 leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed pharmacological effects of Dds-PGE1.
Biochemical and Physiological Effects:
Dds-PGE1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce leukocyte adhesion to endothelial cells, and induce vasodilation. These effects are mediated through the activation of the EP1 receptor and subsequent production of cAMP. Dds-PGE1 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dds-PGE1 is its water solubility, which makes it easy to work with in laboratory experiments. It is also relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of Dds-PGE1 is its relatively low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, the synthesis of Dds-PGE1 can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of Dds-PGE1. One area of interest is its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Further studies are needed to determine the optimal dosing and delivery methods for these applications. Additionally, Dds-PGE1 may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Finally, the development of new synthetic analogs of Dds-PGE1 may lead to improved pharmacological properties and increased therapeutic potential.
In conclusion, Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications. Further studies are needed to determine its optimal dosing, delivery methods, and potential therapeutic uses.
Métodos De Síntesis
The synthesis of Dds-PGE1 involves the addition of a dodecyl succinic anhydride (DDSA) group to the hydroxyl group of prostaglandin E1. This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a water-soluble prodrug that can be easily modified for various applications.
Propiedades
Número CAS |
127760-15-0 |
|---|---|
Nombre del producto |
Dds-PGE1 |
Fórmula molecular |
C21H38O4Si |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |
Clave InChI |
BOKZZVDUBAMYKD-XNJFDJPCSA-N |
SMILES isomérico |
CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Sinónimos |
11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)







![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)



![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)
